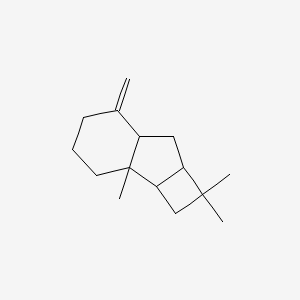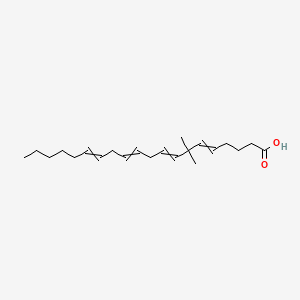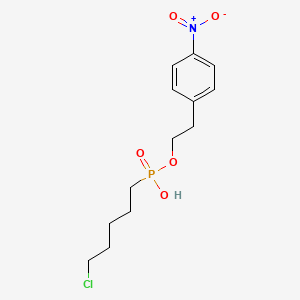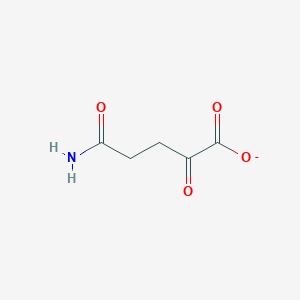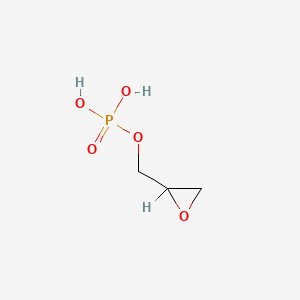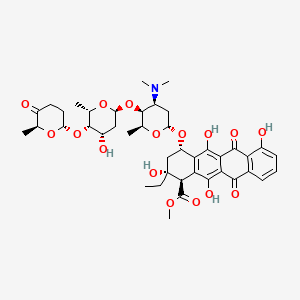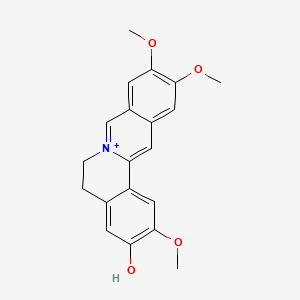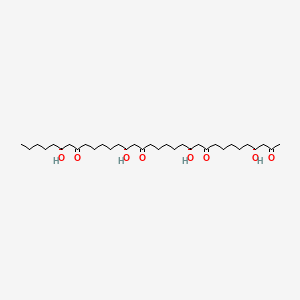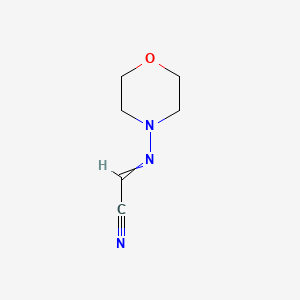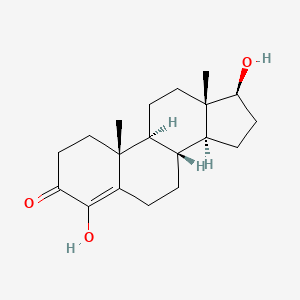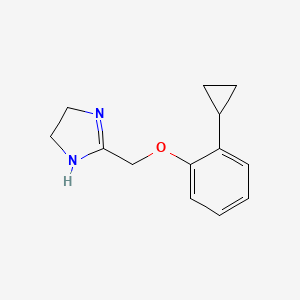
Cirazoline
Overview
Description
Cirazoline is a synthetic compound known for its pharmacological properties, particularly its interaction with adrenergic receptors. It is a full agonist at the alpha-1A adrenergic receptor, a partial agonist at both the alpha-1B and alpha-1D adrenergic receptors, and a nonselective antagonist to the alpha-2 adrenergic receptor . This combination of properties makes this compound an effective vasoconstricting agent. Additionally, it has been shown to decrease food intake in rats through activation of alpha-1 adrenoceptors in the paraventricular nucleus of the hypothalamus .
Mechanism of Action
Target of Action
Cirazoline is a potent drug that acts on several α adrenergic receptors. It is a full agonist of the α1A adrenergic receptor , a partial agonist of both the α1B and α1D adrenergic receptors , and a nonselective antagonist of the α2 adrenergic receptors . These receptors are primarily found in the smooth muscles of blood vessels and the central nervous system.
Mode of Action
This compound interacts with its targets, the α adrenergic receptors, by binding to them and modulating their activity. As an agonist of α1A, it activates this receptor, leading to vasoconstriction. As a partial agonist of α1B and α1D, it can both activate and block these receptors depending on the physiological context. As a nonselective antagonist of α2, it blocks the action of this receptor .
Biochemical Pathways
Additionally, this compound has been shown to decrease food intake in rats, purportedly through activation of α1-adrenoceptors in the paraventricular nucleus in the hypothalamus of the brain .
Biochemical Analysis
Biochemical Properties
Cirazoline plays a significant role in biochemical reactions by interacting with several adrenergic receptors. It acts as a full agonist at the α1A adrenergic receptor, which is involved in vasoconstriction and blood pressure regulation . Additionally, this compound is a partial agonist at the α1B and α1D adrenergic receptors, contributing to its vasoconstrictive effects . It also functions as a nonselective antagonist to the α2 adrenergic receptor, which can influence neurotransmitter release and vascular tone . These interactions highlight the compound’s multifaceted role in biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In rats, this compound decreases food intake by activating α1-adrenoceptors in the paraventricular nucleus of the hypothalamus . This activation also impairs spatial memory in monkeys, indicating its influence on cognitive functions . Furthermore, this compound’s interaction with adrenergic receptors can impact cell signaling pathways, gene expression, and cellular metabolism, demonstrating its broad cellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with adrenergic receptors. As an agonist at the α1A adrenergic receptor, this compound promotes vasoconstriction by activating these receptors . Its partial agonist activity at the α1B and α1D receptors further enhances this effect . Additionally, this compound’s antagonistic action on the α2 adrenergic receptor can modulate neurotransmitter release and vascular responses . These molecular interactions underscore the compound’s complex mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to sustained vasoconstriction and altered neurotransmitter release, impacting overall cellular homeostasis. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces vasoconstriction and reduces food intake in rats . Higher doses may lead to adverse effects such as impaired spatial memory and potential toxicity . Understanding these dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its efficacy and duration of action . For example, metabolic enzymes may modify this compound, altering its binding affinity to adrenergic receptors and its overall pharmacological profile. These metabolic interactions are critical for comprehending the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect this compound’s localization and accumulation in specific tissues, influencing its pharmacological effects. Understanding these transport mechanisms is vital for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound’s localization to the mitochondrial outer membrane can impact its interaction with mitochondrial proteins and its overall cellular effects . These subcellular dynamics are essential for elucidating the compound’s mechanism of action.
Preparation Methods
The synthesis of cirazoline involves several steps, starting with the preparation of the key intermediate, 2-(2-cyclopropylphenoxy)methyl-4,5-dihydro-1H-imidazole. The synthetic route typically includes the following steps:
Formation of the cyclopropylphenol intermediate: This involves the reaction of cyclopropyl bromide with phenol in the presence of a base to form 2-cyclopropylphenol.
Etherification: The 2-cyclopropylphenol is then reacted with chloromethyl methyl ether to form 2-(2-cyclopropylphenoxy)methyl chloride.
Imidazole formation: The final step involves the reaction of 2-(2-cyclopropylphenoxy)methyl chloride with imidazole under basic conditions to form this compound.
Industrial production methods for this compound are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Cirazoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced imidazole derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cirazoline has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving adrenergic receptors and imidazole derivatives.
Biology: this compound is used to study the physiological and behavioral effects of adrenergic receptor activation, including its impact on food intake and memory.
Medicine: Research on this compound’s potential therapeutic applications includes its use as a vasoconstrictor and its effects on appetite regulation.
Industry: This compound is used in the development of new pharmacological agents targeting adrenergic receptors
Comparison with Similar Compounds
Cirazoline is unique in its combination of agonist and antagonist activities at different adrenergic receptors. Similar compounds include:
Oxymetazoline: Another imidazoline derivative with similar alpha-adrenergic receptor activity but differing in its selectivity and potency.
Phenylephrine: A selective alpha-1 adrenergic receptor agonist used primarily as a decongestant and vasopressor.
Clonidine: An alpha-2 adrenergic receptor agonist with applications in hypertension and attention deficit hyperactivity disorder
This compound’s unique receptor profile makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13/h1-4,10H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORIDZYZDUZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40600-13-3 (mono-hydrochloride) | |
| Record name | Cirazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045131 | |
| Record name | Cirazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59939-16-1 | |
| Record name | Cirazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59939-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cirazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cirazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cirazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK318GVY3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


